4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
The compound seems to be a derivative of trifluoromethylphenyl compounds . Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, trifluoromethylpyridines, which might be structurally similar, are synthesized through various methods including one-step reduction and functionalization of graphene oxide . Another method involves a cascade process combining the Heck cross-coupling step with subsequent carbon–carbon double bond hydrogenation .Scientific Research Applications
Synthesis and Derivative Formation
The compound has been used in various synthesis processes. For instance, it serves as a precursor in the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and their tetrahydro derivatives. This involves cyclo-condensation reactions of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride (Zanatta et al., 1998). Additionally, various synthesis techniques explore the formation of derivatives of tetrahydropyridine. This includes studying the electronic absorption characteristics of 4-aryl-3-methyl-4-piperidinols and related compounds (Beckett et al., 1966).
Neuroprotective Research
One study highlights the neurotrophic effects of a compound similar to 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride. SR57746A, a non-peptide compound, has shown to exhibit a range of neurotrophic effects and serve as a survival factor for motor neurons in vivo (Iwasaki et al., 1998).
Chemical Structure Analysis
The structure of this compound and its derivatives have been a subject of research. Studies involving X-ray structural analysis have been conducted to understand their molecular conformations and interactions. For example, the oxidation reactions and structure of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been explored (Soldatenkov et al., 2003).
Therapeutic Applications
The compound has been studied for its potential therapeutic applications. Research into the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, for instance, has been conducted with the aim of exploring their anti-cancer activities (Redda & Gangapuram, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFISGALWPADNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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